molecular formula C6H12O6 B013086 alpha-D-Mannose CAS No. 135317-04-3

alpha-D-Mannose

Cat. No. B013086
M. Wt: 180.16 g/mol
InChI Key: WQZGKKKJIJFFOK-PQMKYFCFSA-N
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Description

Alpha-D-Mannose is a natural aldohexose sugar, a C-2 epimer of glucose . It is a monosaccharide that is absorbed but not metabolized by the human body . It is found in many fruits and also occurs naturally in the human body . Alpha-D-Mannose is a structural component in N-linked glycoproteins from viruses and mammals as well as in polysaccharides from fungi and bacteria .


Synthesis Analysis

Alpha-D-Mannose can be obtained from both plants and microorganisms . Chemical synthesis and biotransformation of alpha-D-Mannose from D-fructose or D-glucose by using D-mannose isomerases, D-lyxose isomerases, and cellobiose 2-epimerase have been intensively studied .


Molecular Structure Analysis

Alpha-D-Mannose contains total 24 bonds; 12 non-H bonds, 1 rotatable bond, 1 six-membered ring, 5 hydroxyl groups, 1 primary alcohol, 3 secondary alcohols, and 1 ether (aliphatic) . The structure data file (SDF/MOL File) contains the information about the atoms, bonds, connectivity, and coordinates of the alpha-D-Mannose molecule .


Chemical Reactions Analysis

Alpha-D-Mannose is a critical component of polysaccharides and glycoproteins. It has been widely used in the food, pharmaceutical, and poultry industries, acting as the source of dietary supplements, starting material for the synthesis of drugs, and blocking colonization in animal feeds . It is also involved in the cleavage of the α form of mannose .


Physical And Chemical Properties Analysis

Alpha-D-Mannose is a glyconutrient with high research value in basic science because of its structure and function . As alpha-D-Mannose has a hemiacetal hydroxyl group in its structure, it has a certain degree of reduction property and can increase the color when used in the food industry .

Scientific Research Applications

  • Alpha-D-Mannose has been shown to stimulate insulin release, protect against alloxan, induce the reduction of pyridine nucleotides, augment lactate output, and undergo oxidation in rat pancreatic islets (Sener et al., 1982).

  • It has been used as a competitor inhibitor of mannose binding by E. coli, which can prevent urinary tract infection in mice (Aronson et al., 1979).

  • In the field of cellular biology, it is essential for the maturation of N-linked oligosaccharides in mammalian cells, as shown by studies on the Saccharomyces cerevisiae processing alpha 1,2-mannosidase (Lipari et al., 1995).

  • In reproductive biology, inhibition of the mouse sperm surface alpha-D-mannosidase inhibits sperm-egg binding in vitro without affecting sperm motility or the sperm acrosome (Cornwall et al., 1991).

  • It induces an endonuclease responsible for DNA laddering in plant cells, offering insights for studying apoptosis in plant cells (Stein & Hansen, 1999).

  • D-mannose supplementation suppresses immunopathology in mouse models of autoimmune diabetes and airway inflammation, and increases the proportion of Foxp3+ regulatory T cells (Zhang et al., 2017).

  • In metabolic studies, rat liver alpha-N-acetylglucosaminyl phosphodiesterase, which removes N-acetyl-glucosamine residues from phosphorylated high mannose oligosaccharides, directs enzyme targeting to lysosomes (Varki & Kornfeld, 1980).

  • Alpha-D-Mannose is used in various industries like food, medicine, and cosmetics, exhibiting benefits for the immune system, diabetes mellitus, intestinal diseases, and urinary tract infections (Wu, Zhang, & Mu, 2019).

  • It holds high research value in basic science due to its structure and function, being a glyconutrient (Hu et al., 2016).

Future Directions

Alpha-D-Mannose is a great hope as a nutraceutical in drug discovery, against CDG, diabetes, obesity, lung disease, and autoimmune diseases. Recent findings of anti-tumor activity make it interesting along with its role in drug delivery enhancing techniques . The existing literature permits to conclude that the anti-adhesive effect of alpha-D-Mannose cannot be considered as a pharmacological effect and, therefore, alpha-D-Mannose-based products should be classified as medical devices composed of substances .

properties

IUPAC Name

(2S,3S,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5+,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZGKKKJIJFFOK-PQMKYFCFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001015858
Record name alpha-​D-​Mannopyranose
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Molecular Weight

180.16 g/mol
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Physical Description

Information not available., Solid
Record name alpha-D-Mannopyranose
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Record name D-Mannose
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Solubility

713.0 mg/mL at 17 °C
Record name D-Mannose
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Product Name

alpha-D-Mannose

CAS RN

7296-15-3, 101357-07-7, 3458-28-4
Record name α-D-Mannopyranose
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Record name alpha-D-Mannose
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Record name alpha-​D-​Mannopyranose
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Record name Calcium sulfide (CaS), solid soln. with strontium sulfide, bismuth and europium-doped
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Record name .ALPHA.-D-MANNOPYRANOSE
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Record name D-Mannose
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Melting Point

132 °C
Record name D-Mannose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000169
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

Accordingly, hetero-lactic fermentation of a mixture containing hexose and pentose may be performed. Hetero-lactic fermentation is conducted while neutralizing with ammonia to produce ammonium lactate and ethanol from hexose, and to produce ammonium lactate and ammonium acetate from pentose. Ammonium lactate and ammonium acetate are esterified with ethanol (if amount of ethanol obtained by fermentation is not enough, ethanol might be further added) to yield ethyl lactate and ethyl acetate, respectively. Ammonia generated at the time of esterification is recovered. Unreacted ethanol is distilled off, and purification of ethyl lactate is conducted by distillation with removing and recovering ethyl acetate.
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Synthesis routes and methods II

Procedure details

A 40-% D-fructose solution was adjusted to pH 11 for heating at 100° C. for 90 minutes by a batch-wise process. So as to maintain the pH, an appropriate volume of 4N NaOH was added every 30 minutes.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
661
Citations
J Mendicino, EV Chandrasekaran, KR Anumula… - Biochemistry, 1981 - ACS Publications
Joseph Mendicino,* EV Chandrasekaran, Kalyan Rao Anumula/and Mark Davila abstract: A ß-1, 2-A-acetylglucosaminyltransferase which transfers N-acetylglucosamine from UDP-7V-…
Number of citations: 25 0-pubs-acs-org.brum.beds.ac.uk
F Scaglione, P Minghetti, F Ambrosio, B Ernst… - … Innovation & Regulatory …, 2023 - Springer
… The nature of alpha-D-mannose—natural aldohexose sugar, C… pharmacological action of alpha-D-mannose makes possible … further considerations are expected on alpha-D-mannose. …
R Bilyy, Y Kit, U Hellman, V Tryndyak… - Cell biology …, 2005 - Wiley Online Library
… Cytochemical study of role of alpha-Dmannose- and beta-D-galactose-containing glycoproteins in apoptosis. J Mol Histol 2004;35:829e38. …
PA Hebda - 1978 - search.proquest.com
An endeavor such as graduate school requi res the aid and sustenance of many people. When the struggles and frustrations are past, one becomes keen ly aware of the integral i …
H Quill, G Wolf - Annals of the New York Academy of Sciences, 1981 - europepmc.org
… Mannosyl retinyl phosphate (MRP) was an active substrate for the transfer of mannose to methyl-alpha-D-mannose (CH3-alpha-man), p-nitrophenyl-alpha-D-mannose, and free …
Number of citations: 16 europepmc.org
F Parazzini, E Ricci, F Fedele… - Biomedical …, 2022 - spandidos-publications.com
Several studies, reviews and meta‑analyses have documented that D‑mannose use lowers the risk of recurrent urinary tract infections (UTI), but its role in the treatment of UTI/cystitis‑…
Number of citations: 11 www.spandidos-publications.com
HS Isbell - 1954 - books.google.com
Page 1 3. At. 1:20) NBS-3004 UNIVERSITY OF 3004 APR 28 1954 NEW MEXICO LIBRARY UNITED STATES ATOMIC ENERGY COMMISSION NBS-3004 THE SYNTHESIS OF QD-GLUCOSE-2-C14 …
Number of citations: 2 books.google.com
J deGraft-Hanson, JL Heath - Poultry Science, 1990 - Elsevier
… Their hemagglutination is inhibited by d-mannose and alpha-d-mannose, and the fimbriae are considered mannose sensitive according to Ofek et al. (1977) and Duguid and Old (1980)…
JC Pendland, DG Boucias - European journal of cell biology, 1993 - europepmc.org
… Fluorescein isothiocyanate conjugates of concanavalin A (Con A, specific for alpha-D-mannose) and peanut agglutinin (PNA, beta-D-galactose) bound inconsistently to blastospores …
Number of citations: 31 europepmc.org
M Labate, S Desantis, A Corriero - European Journal of …, 1997 - europepmc.org
… Epithelial cells exhibited residues of alpha-D-mannose, N-acetylglucosamine, and beta-D-… During the reproductive period, oligosaccharides with alpha-D-mannose residues increased, …
Number of citations: 16 europepmc.org

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